Cas no 1805589-29-0 (4-Bromo-2-fluoro-6-hydroxybenzoic acid)

4-Bromo-2-fluoro-6-hydroxybenzoic acid structure
1805589-29-0 structure
商品名:4-Bromo-2-fluoro-6-hydroxybenzoic acid
CAS番号:1805589-29-0
MF:C7H4BrFO3
メガワット:235.007265090942
MDL:MFCD28738979
CID:4617924
PubChem ID:92133871

4-Bromo-2-fluoro-6-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-fluoro-6-hydroxybenzoic acid
    • Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-
    • AT11231
    • 4-Bromo-2-fluoro-6-hydroxybenzoicacid
    • EN300-248681
    • 1805589-29-0
    • CS-0162548
    • Z2238618627
    • SCHEMBL22093028
    • BS-21770
    • DB-412330
    • MDL: MFCD28738979
    • インチ: 1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)
    • InChIKey: UVBFBKRMQUEMBG-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(C(=O)O)=C(C=1)O)F

計算された属性

  • せいみつぶんしりょう: 233.93278g/mol
  • どういたいしつりょう: 233.93278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 57.5

4-Bromo-2-fluoro-6-hydroxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YT000-1g
4-Bromo-2-fluoro-6-hydroxybenzoic acid
1805589-29-0 95%
1g
1639.0CNY 2021-07-15
Enamine
EN300-248681-0.05g
4-bromo-2-fluoro-6-hydroxybenzoic acid
1805589-29-0 95.0%
0.05g
$22.0 2025-02-20
Enamine
EN300-248681-2.5g
4-bromo-2-fluoro-6-hydroxybenzoic acid
1805589-29-0 95.0%
2.5g
$212.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233188-5g
4-Bromo-2-fluoro-6-hydroxybenzoic acid
1805589-29-0 98%
5g
¥4556 2023-04-15
eNovation Chemicals LLC
Y1199622-5g
4-Bromo-2-fluoro-6-hydroxybenzoic acid
1805589-29-0 95%
5g
$800 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233188-1g
4-Bromo-2-fluoro-6-hydroxybenzoic acid
1805589-29-0 98%
1g
¥1614 2023-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YT000-50mg
4-Bromo-2-fluoro-6-hydroxybenzoic acid
1805589-29-0 95%
50mg
186.0CNY 2021-07-15
Alichem
A013020875-250mg
4-Bromo-2-fluoro-6-hydroxybenzoic acid
1805589-29-0 97%
250mg
494.40 USD 2021-05-31
Ambeed
A547286-1g
4-Bromo-2-fluoro-6-hydroxybenzoic acid
1805589-29-0 95%
1g
$97.0 2025-02-25
Alichem
A013020875-500mg
4-Bromo-2-fluoro-6-hydroxybenzoic acid
1805589-29-0 97%
500mg
839.45 USD 2021-05-31

4-Bromo-2-fluoro-6-hydroxybenzoic acid 関連文献

4-Bromo-2-fluoro-6-hydroxybenzoic acidに関する追加情報

Recent Advances in the Application of 4-Bromo-2-fluoro-6-hydroxybenzoic Acid (CAS: 1805589-29-0) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS: 1805589-29-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This halogenated benzoic acid derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. Recent studies have highlighted its potential in addressing unmet medical needs, such as targeted cancer therapies and antimicrobial resistance.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Bromo-2-fluoro-6-hydroxybenzoic acid as a key building block in the development of novel PARP (poly ADP-ribose polymerase) inhibitors. The researchers utilized this compound to introduce specific halogen interactions that enhanced binding affinity to the target enzyme while maintaining favorable pharmacokinetic properties. The resulting derivatives showed promising activity against BRCA-mutated cancer cell lines, with IC50 values in the low nanomolar range.

In antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) the successful incorporation of 1805589-29-0 into novel β-lactamase inhibitors. The unique electronic properties imparted by the bromo-fluoro substitution pattern proved critical in overcoming resistance mechanisms in multidrug-resistant Gram-negative bacteria. Molecular docking studies revealed that the hydroxybenzoic acid moiety forms essential hydrogen bonds with conserved active site residues, while the halogen atoms contribute to improved membrane permeability.

The synthetic accessibility of 4-Bromo-2-fluoro-6-hydroxybenzoic acid has also been improved through recent methodological advances. A 2024 Nature Protocols publication detailed an optimized, scalable synthesis route employing continuous flow chemistry, which reduced reaction times from hours to minutes while maintaining excellent yields (>85%). This development is particularly significant for industrial-scale production, addressing previous challenges in supply chain reliability for this important intermediate.

Emerging applications in radiopharmaceuticals have further expanded the utility of this compound. Researchers at Memorial Sloan Kettering Cancer Center developed 18F-labeled derivatives of 1805589-29-0 for positron emission tomography (PET) imaging of tumor hypoxia. The presence of both fluorine and bromine atoms in the molecule allowed for straightforward radiohalogen exchange reactions, creating a platform for the development of new diagnostic agents.

Despite these advances, challenges remain in fully exploiting the potential of 4-Bromo-2-fluoro-6-hydroxybenzoic acid. Current research efforts are focused on improving its metabolic stability and reducing potential off-target effects through structural modifications. The compound's unique combination of halogen atoms and functional groups continues to make it a valuable scaffold for medicinal chemistry, with several derivatives currently in preclinical development across multiple therapeutic areas.

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